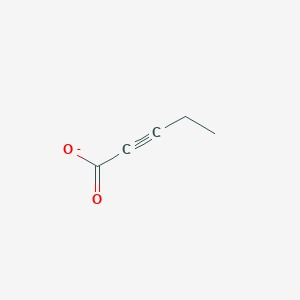
ETHYLPropiolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYLPropiolate, also known as ethyl pent-2-ynoate, is an organic compound with the molecular formula C7H10O2. It is an ester derived from pent-2-ynoic acid and ethanol. This compound is characterized by the presence of a triple bond between the second and third carbon atoms in the pentane chain, making it an alkyne ester. This compound is a colorless liquid with a distinct odor and is used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
ETHYLPropiolate can be synthesized through several methods. One common approach involves the esterification of pent-2-ynoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the alkylation of ethyl propiolate with a suitable alkyl halide, followed by dehydrohalogenation to form the desired ester. This method requires the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the dehydrohalogenation step.
Industrial Production Methods
In industrial settings, pent-2-ynoate is often produced through the catalytic hydrogenation of ethyl 2-pentynoate. This process involves the use of a palladium or platinum catalyst under high pressure and temperature conditions. The hydrogenation reaction selectively reduces the triple bond to a double bond, resulting in the formation of pent-2-ynoate.
Análisis De Reacciones Químicas
Types of Reactions
ETHYLPropiolate undergoes various chemical reactions, including:
Oxidation: The triple bond in pent-2-ynoate can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate or ozone.
Reduction: The triple bond can be reduced to a double bond or a single bond using hydrogenation catalysts such as palladium on carbon or platinum.
Substitution: The ester group in pent-2-ynoate can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or platinum (Pt) catalyst
Substitution: Amines, alcohols, strong bases (e.g., sodium hydride, potassium tert-butoxide)
Major Products Formed
Oxidation: Diketones, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Amides, other esters
Aplicaciones Científicas De Investigación
ETHYLPropiolate has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of various complex molecules, including pharmaceuticals and agrochemicals.
Biology: this compound derivatives are studied for their potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Some derivatives of pent-2-ynoate are investigated for their potential use as therapeutic agents in the treatment of diseases such as cancer and diabetes.
Industry: this compound is used as an intermediate in the production of fine chemicals, fragrances, and flavoring agents.
Mecanismo De Acción
The mechanism of action of pent-2-ynoate and its derivatives depends on the specific chemical reactions they undergo. In general, the triple bond in pent-2-ynoate can participate in various chemical transformations, leading to the formation of reactive intermediates that interact with molecular targets. For example, in biological systems, pent-2-ynoate derivatives may inhibit specific enzymes or receptors, thereby modulating cellular pathways and exerting therapeutic effects.
Comparación Con Compuestos Similares
ETHYLPropiolate can be compared with other similar compounds, such as:
Pent-3-ynoate: Another alkyne ester with the triple bond located between the third and fourth carbon atoms. It has similar reactivity but different regioselectivity in chemical reactions.
Pent-2-enoate: An alkene ester with a double bond instead of a triple bond. It undergoes similar types of reactions but with different reactivity and selectivity.
Pentanoate: A saturated ester with no double or triple bonds. It is less reactive compared to pent-2-ynoate and its derivatives.
This compound is unique due to the presence of the triple bond, which imparts distinct reactivity and allows for a wide range of chemical transformations.
Propiedades
Fórmula molecular |
C5H5O2- |
|---|---|
Peso molecular |
97.09 g/mol |
Nombre IUPAC |
pent-2-ynoate |
InChI |
InChI=1S/C5H6O2/c1-2-3-4-5(6)7/h2H2,1H3,(H,6,7)/p-1 |
Clave InChI |
MINRDQDGBLQBGD-UHFFFAOYSA-M |
SMILES canónico |
CCC#CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















